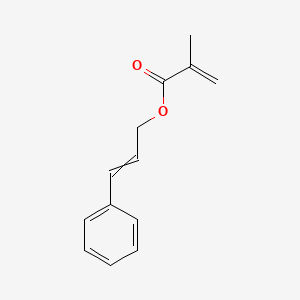
3-Phenylprop-2-enyl 2-methylprop-2-enoate
Vue d'ensemble
Description
3-Phenylprop-2-enyl 2-methylprop-2-enoate, also known as cinnamyl methacrylate, is a chemical compound with the molecular formula C13H14O2. It is a colorless to pale yellow liquid with a sweet, floral aroma. This compound is widely used in the fragrance industry due to its pleasant scent. In addition to its use in fragrances, cinnamyl methacrylate has also been studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 3-Phenylprop-2-enyl 2-methylprop-2-enoate methacrylate is not well understood. However, it is thought to act through the formation of covalent bonds with other molecules, such as proteins and nucleic acids. This can lead to changes in the structure and function of these molecules, which may have downstream effects on cellular processes.
Biochemical and Physiological Effects:
Cinnamyl methacrylate has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and bacteria. It has also been shown to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
Cinnamyl methacrylate has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also easy to handle and store. However, there are also some limitations to its use. It can be difficult to dissolve in some solvents, which can limit its use in certain applications. It also has a relatively short shelf life, which can make it difficult to store for extended periods of time.
Orientations Futures
There are several future directions for research on 3-Phenylprop-2-enyl 2-methylprop-2-enoate methacrylate. One area of interest is the development of new materials and coatings based on this compound. These materials could have applications in a wide range of industries, including aerospace, electronics, and biomedical engineering.
Another area of interest is the development of new drug delivery systems based on 3-Phenylprop-2-enyl 2-methylprop-2-enoate methacrylate hydrogels. These systems could be used to deliver drugs to specific tissues or organs, improving the efficacy and safety of drug treatments.
Finally, there is also potential for the use of 3-Phenylprop-2-enyl 2-methylprop-2-enoate methacrylate in the development of new medical devices and implants. Its biocompatibility and low toxicity make it a promising candidate for use in these applications.
Applications De Recherche Scientifique
Cinnamyl methacrylate has been studied for its potential applications in a variety of scientific fields, including materials science, polymer chemistry, and biomedicine. In materials science, 3-Phenylprop-2-enyl 2-methylprop-2-enoate methacrylate has been used as a monomer for the synthesis of polymer films and coatings. These materials have been shown to have excellent mechanical properties, as well as high thermal stability and chemical resistance.
In polymer chemistry, 3-Phenylprop-2-enyl 2-methylprop-2-enoate methacrylate has been used as a crosslinking agent for the synthesis of hydrogels. These hydrogels have been studied for their potential applications in drug delivery and tissue engineering.
In biomedicine, 3-Phenylprop-2-enyl 2-methylprop-2-enoate methacrylate has been studied for its potential as a biomaterial for use in medical devices and implants. It has been shown to have good biocompatibility and low toxicity, making it a promising candidate for use in these applications.
Propriétés
IUPAC Name |
3-phenylprop-2-enyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-11(2)13(14)15-10-6-9-12-7-4-3-5-8-12/h3-9H,1,10H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJAIDMRTITZOLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50281241 | |
| Record name | CINNAMYL METHACRYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50281241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylprop-2-enyl 2-methylprop-2-enoate | |
CAS RN |
31736-34-2 | |
| Record name | CINNAMYL METHACRYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50281241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phenyl-bis[4-(trifluoromethyl)phenyl]methanol](/img/structure/B1616253.png)

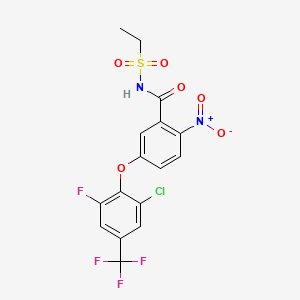
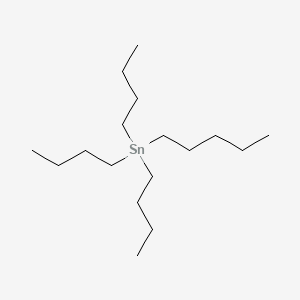
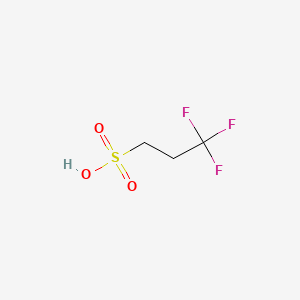
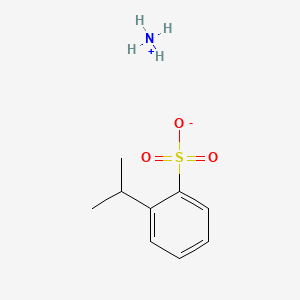
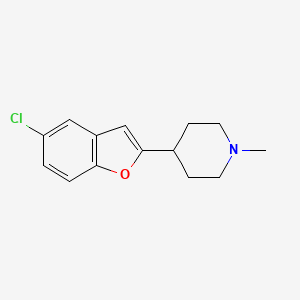
![(2S)-N-[2-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B1616265.png)

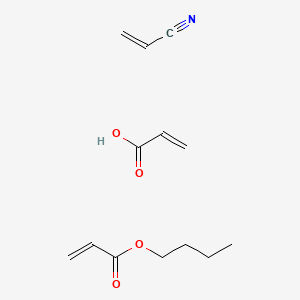

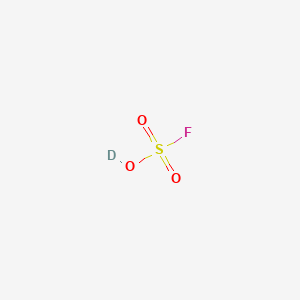
![Benzenesulfonyl azide, [2-(trimethoxysilyl)ethyl]-](/img/structure/B1616275.png)
